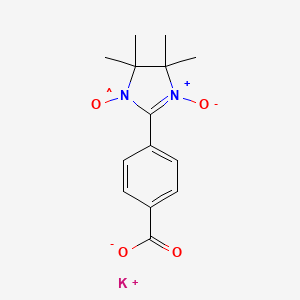

カルボキシ-PTIOカリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium 2-(4-carboxylatophenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide is a potassium salt having 2-(4-carboxylatophenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide as the counterion. It has a role as a radical scavenger and an apoptosis inhibitor. It is a potassium salt and an organic radical. It contains a carboxylato-PTIO.

科学的研究の応用

カルボキシ-PTIOカリウム塩の用途分析

一酸化窒素合成酵素の阻害: カルボキシ-PTIOカリウム塩は、一酸化窒素 (NO) と反応してNO合成酵素を阻害します。これは、さまざまな生理学的および病理学的プロセスにおいて重要です .

一酸化窒素生成の調査: これは、反応混合物中で、特に一酸化窒素の生成を調べるために、ヒドロキシルラジカルまたは硝酸の生成を調べるために使用されます .

神経学的調査: この化合物は、虚血性状態や神経保護戦略の研究に関連する、グルコース/酸素/血清剥奪 (GOSD) 条件下での効果を分析するために、神経細胞に加えられています .

作用機序

Target of Action

Carboxy-PTIO, potassium salt primarily targets Nitric Oxide (NO) . Nitric Oxide is a key signaling molecule in the body that plays a crucial role in various physiological and pathological processes.

Mode of Action

Carboxy-PTIO, potassium salt acts as a scavenger of Nitric Oxide (NO) . It reacts with NO to form carboxy-PTI derivatives, which in turn inhibits Nitric Oxide Synthase (NOS), an enzyme responsible for the production of NO .

Biochemical Pathways

The primary biochemical pathway affected by Carboxy-PTIO, potassium salt is the Nitric Oxide Synthase (NOS) pathway . By scavenging NO and inhibiting NOS, Carboxy-PTIO, potassium salt can modulate the downstream effects of NO, such as vasodilation and neurotransmission .

Pharmacokinetics

It is known to be water-soluble , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of Carboxy-PTIO, potassium salt’s action is the reduction of NO levels in the body . This can lead to concentration-dependent reductions of murine aortic relaxation . At concentrations of 300µM or more, Carboxy-PTIO, potassium salt can slightly enhance relaxation elicited by nitrergic nerve stimulation .

Action Environment

The action of Carboxy-PTIO, potassium salt can be influenced by various environmental factors. For instance, it has been used to examine the generation of nitric oxide in reaction mixtures . It has also been added to neurons to analyze its effect on glucose/oxygen/serum deprivation (GOSD) conditions .

特性

InChI |

InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEUQMVIGXFZQU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16KN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Carboxy-PTIO potassium salt acts as a nitric oxide scavenger by rapidly reacting with NO, effectively reducing its bioavailability within plant cells [, , ]. This, in turn, can inhibit NO-dependent signaling pathways. For instance, in tobacco suspension cells, cPTIO was shown to reduce the expression of defense-related genes induced by chitooligosaccharides, suggesting NO's involvement in this defense response []. Similarly, in cotton plants subjected to drought stress, pre-treatment with cPTIO was found to influence antioxidant enzyme activities, indicating NO's role in stress responses [].

A: Research on Taxus chinensis var. mairei (a yew species) demonstrated that applying cPTIO under UV-B stress led to a significant increase in the concentration of flavonoids, condensed tannins, total phenolics, and taxol compared to UV-B stress alone []. This suggests that NO scavenging by cPTIO may influence the biosynthesis of these secondary metabolites, potentially as a compensatory mechanism under stress conditions.

A: Yes, researchers often utilize cPTIO alongside NO donors, such as sodium nitroprusside (SNP), to confirm the specific involvement of NO in observed effects. For example, in a study on cotton leaf proteome, researchers used a combination of SNP treatments and cPTIO treatments to differentiate between NO-dependent and NO-independent protein expression changes []. Similarly, in studies on Sorbus pohuashanensis embryo germination, the effects of SNP were compared with those of SNP in combination with cPTIO to confirm NO's role in germination [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。